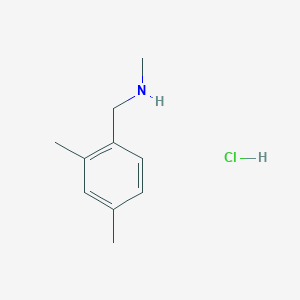
1-(2,4-二甲基苯基)-N-甲基甲胺;盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-Dimethylphenyl)methylamine hydrochloride is an organic compound with the molecular formula C10H15N·HCl. It is a hydrochloride salt of (2,4-dimethylphenyl)methylamine, which is a derivative of benzylamine. This compound is commonly used in various chemical reactions and has applications in scientific research and industrial processes .
科学研究应用
(2,4-Dimethylphenyl)methylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential pharmacological properties and as an intermediate in the synthesis of pharmaceutical compounds.
作用机制
Mode of Action
Amitraz acts as an alpha-adrenergic agonist . It binds to the alpha-adrenergic receptors, mimicking the action of natural neurotransmitters. This binding triggers a series of biochemical reactions that lead to the inhibition of monoamine oxidases and prostaglandin synthesis . The result is an overexcitation of the nervous system, leading to paralysis and death in insects .
Biochemical Pathways
The primary biochemical pathway affected by Amitraz is the alpha-adrenergic signaling pathway . By acting as an agonist, Amitraz stimulates this pathway, leading to a cascade of events that ultimately result in the inhibition of monoamine oxidases and prostaglandin synthesis . These enzymes play critical roles in the regulation of neurotransmitter levels and inflammatory responses, respectively.
Result of Action
The molecular and cellular effects of Amitraz’s action primarily involve the overexcitation of the nervous system, leading to paralysis and death in insects . This is achieved through the inhibition of monoamine oxidases, which increases the levels of certain neurotransmitters, and the inhibition of prostaglandin synthesis, which affects inflammatory responses .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-dimethylphenyl)methylamine hydrochloride typically involves the reaction of 2,4-dimethylbenzyl chloride with methylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of (2,4-dimethylphenyl)methylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through recrystallization or other suitable methods to achieve the desired quality .
化学反应分析
Types of Reactions
(2,4-Dimethylphenyl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and sodium cyanide (NaCN) are commonly used.
Major Products Formed
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the nucleophile used.
相似化合物的比较
Similar Compounds
- (2,5-Dimethylphenyl)methylamine hydrochloride
- (2,4-Dimethylphenyl)methylamine hydrochloride
Uniqueness
(2,4-Dimethylphenyl)methylamine hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
属性
IUPAC Name |
1-(2,4-dimethylphenyl)-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-8-4-5-10(7-11-3)9(2)6-8;/h4-6,11H,7H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVGJAAQNDSTPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNC)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














